molecular formula C9H6BrFN2S B14027513 5-(5-Bromo-2-fluorophenyl)thiazol-2-amine

5-(5-Bromo-2-fluorophenyl)thiazol-2-amine

Cat. No.: B14027513
M. Wt: 273.13 g/mol
InChI Key: BXILHQYYSARDLS-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 5-bromo-2-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-fluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

BXILHQYYSARDLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=C(S2)N)F

Origin of Product

United States

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